N-Formylsaccharin

Description

Current Paradigms in Formylation Methodologies

Formylation, the process of adding a formyl group (-CHO) to a molecule, is a fundamental transformation in organic chemistry, yielding aldehydes, formamides, and formate esters that are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org Historically, a variety of reagents and methods have been employed to achieve formylation.

Despite these advancements, many traditional methods suffer from drawbacks such as the need for harsh reaction conditions, the use of toxic or hazardous reagents, and limited functional group tolerance. tcichemicals.com The search for more efficient, user-friendly, and chemoselective formylating agents has been a persistent theme in synthetic chemistry. N-Formylsaccharin represents a significant step forward in this pursuit, offering mild reaction conditions and high chemoselectivity, particularly in the N-formylation of amines. tcichemicals.comenamine.netedelris.com

A comparison of common N-formylation methods is presented below:

| Method/Reagent | Formyl Source | Conditions | Advantages | Disadvantages |

| Formic Acid + Dehydrating Agent (e.g., DCC) | Formic Acid | Varies, often requires heating | Readily available source | Generates solid byproducts, can require heating |

| Chloral | Chloral | Low temperature | High yields | Produces chloroform byproduct |

| Acetic Formic Anhydride (B1165640) | Formic Acid | Mild | Effective | Reagent needs to be prepared in situ |

| Catalytic Methods | Formic Acid, Formates, Methanol | Varies, often catalytic | Atom economy, milder conditions | Catalyst may be expensive or sensitive |

| This compound | This compound | Mild, often room temperature | High chemoselectivity, no purification needed, stable solid | Stoichiometric use of reagent |

Evolution of Carbon Monoxide Surrogates in Catalytic Processes

Transition-metal-catalyzed carbonylation reactions are powerful methods for synthesizing carbonyl-containing compounds. rsc.org However, the direct use of carbon monoxide (CO) gas presents significant practical and safety challenges due to its high toxicity, flammability, and the need for specialized high-pressure equipment. researchgate.net This has driven the development of "CO surrogates" or "CO-free carbonylation" strategies, where a stable, easy-to-handle solid or liquid compound releases CO in situ. researchgate.neteurekaselect.com

The field has seen a progression of various CO surrogates, each with its own set of advantages and limitations. Early and common surrogates include formic acid and its derivatives, which are inexpensive and practical but often require additives or harsh conditions to induce decarbonylation. rsc.orgeurekaselect.com Other small molecules like N,N-dimethylformamide (DMF), chloroform, and formaldehyde have also been employed as CO sources in specific catalytic cycles. rsc.orgnih.govmdpi.com More complex systems include metal carbonyls, which are effective but introduce stoichiometric metal waste, and various organic molecules like aldehydes and oxalic acid derivatives. rsc.orgnih.govmdpi.com

The ideal CO surrogate is a bench-stable, solid compound that efficiently releases CO under mild and predictable conditions, with minimal interference from byproducts. This compound has emerged as a superior CO surrogate that meets many of these criteria. organic-chemistry.orgresearchgate.net It is a stable, crystalline solid that can be easily handled and stored. researchgate.netorgsyn.org Importantly, it generates CO under mild, base-promoted conditions, and the saccharin (B28170) byproduct is generally less nucleophilic and less likely to interfere with subsequent catalytic steps compared to the byproducts of other surrogates like phenolic formates. researchgate.netorgsyn.org This has enabled its use in a wide range of palladium-catalyzed carbonylation reactions, including the synthesis of aldehydes, esters, ketones, and acyl fluorides. organic-chemistry.orgresearchgate.net

The table below summarizes the evolution of key CO surrogates:

| CO Surrogate | Physical State | CO Release Conditions | Key Advantages | Key Disadvantages |

| Carbon Monoxide (CO) | Gas | Direct use | High atom economy | Toxic, flammable, requires high pressure |

| Formic Acid / Formates | Liquid | Heating, often with activators | Inexpensive, renewable | Requires harsh conditions, side reactions |

| N,N-Dimethylformamide (DMF) | Liquid | High temperature, often with oxidants | Inexpensive, common solvent | High temperatures needed, can act as a reactant |

| Metal Carbonyls (e.g., Mo(CO)₆) | Solid | Thermal or photochemical | Controlled CO release | Stoichiometric metal waste |

| This compound | Solid | Mild, base-promoted | Stable, crystalline, easy to handle, non-interfering byproduct | Stoichiometric use |

Historical Development and Key Milestones of this compound Research

The utility of this compound in organic synthesis is a relatively recent development, building upon the known chemistry of saccharin and its derivatives. Initially developed as a germicide, its potential as a formylating agent was later recognized. orgsyn.org

A pivotal moment in its history came in 2011 when Cossy and coworkers reported this compound as a novel and powerful formylating agent for amines. tcichemicals.com Their research demonstrated that it is an efficient, chemoselective, and user-friendly reagent that reacts rapidly with primary and secondary amines at ambient temperatures, often without the need for purification of the resulting formamides. enamine.netedelris.com This work established this compound as a valuable tool for amide synthesis.

Shortly thereafter, a second major application was unveiled. In 2013, Manabe and coworkers pioneered the use of this compound as an efficient CO surrogate in palladium-catalyzed carbonylation reactions. organic-chemistry.org They demonstrated its utility in the fluorocarbonylation of aryl halides to produce acyl fluorides, which could then be converted into a variety of carboxylic acid derivatives in a one-pot procedure. organic-chemistry.org This breakthrough provided a practical and safer alternative to using CO gas for such transformations. organic-chemistry.orgresearchgate.net

Subsequent research has expanded on these initial findings, further exploring the scope and applications of this compound. It has been successfully employed in various other carbonylation reactions, including carbonylative Sonogashira and Suzuki couplings, and phenoxycarbonylations. researchgate.netrsc.orgresearchgate.net Additionally, its application in mechanochemistry has been explored, offering a solvent-free alternative for N-formylation reactions. mdpi.combohrium.com These developments have solidified this compound's status as a versatile and important reagent in modern organic synthesis. researchgate.netresearchgate.net

Key Milestones:

2011: Cossy et al. report this compound as a highly efficient and chemoselective agent for the N-formylation of amines. tcichemicals.com

2013: Manabe et al. introduce this compound as a practical and solid CO surrogate for palladium-catalyzed fluorocarbonylation. organic-chemistry.org

Ongoing: Expansion of its use in other palladium-catalyzed carbonylations (e.g., phenoxycarbonylation, Sonogashira coupling) and in green chemistry applications like mechanosynthesis. rsc.orgresearchgate.netmdpi.com

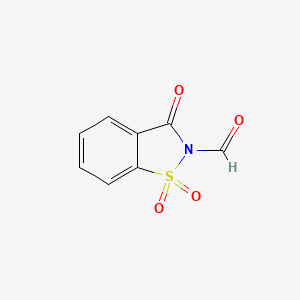

Structure

2D Structure

Propriétés

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Formylsaccharin

Established Laboratory-Scale Preparations

The most common and established method for synthesizing N-Formylsaccharin on a laboratory scale involves the reaction of saccharin (B28170) with acetic formic anhydride (B1165640), which is typically generated in situ.

This widely adopted method utilizes readily available starting materials: saccharin, formic acid, and acetic anhydride. Acetic formic anhydride is formed by the reaction between formic acid and acetic anhydride, often under mild heating conditions, and then reacts with saccharin to yield this compound. This process is a direct formylation of the nitrogen atom in the saccharin molecule.

The general procedure involves combining formic acid and acetic anhydride to generate acetic formic anhydride. This intermediate is then reacted with saccharin. For example, a typical synthesis may involve reacting formic acid with acetic anhydride at approximately 60 °C for about 2 hours to form the anhydride, which subsequently reacts with saccharin to produce crystalline this compound rsc.orgresearchgate.netthieme-connect.com. While this compound is commercially available, freshly prepared material is sometimes recommended due to potential solubility issues with some commercial batches in common solvents like DMF orgsyn.org. The saccharin by-product formed in reactions utilizing this compound can often be removed by simple washing with aqueous sodium bicarbonate orgsyn.org.

Sustainable and Green Chemistry Approaches in this compound Production

While the primary focus in the literature regarding mechanochemistry and this compound has been its application as a reagent in green chemical processes, the development of mechanochemical protocols for its own synthesis would represent a significant advancement in sustainable production.

Current research extensively highlights the utility of this compound as a stable, solid formylating agent in mechanochemical reactions, particularly for the synthesis of formamides researchgate.netmdpi.compreprints.orgnih.gov. These studies demonstrate this compound's effectiveness in solvent-free conditions, aligning with green chemistry principles. However, the literature primarily details its application in mechanochemical processes rather than the mechanochemical synthesis of this compound itself.

The established method for producing this compound, as described in section 2.1.1, typically involves solution-phase or solid-state reactions. While mechanochemistry offers advantages such as reduced solvent usage and energy efficiency, specific protocols for synthesizing this compound via mechanochemical means are not widely reported in the surveyed literature. The known green chemistry relevance of this compound stems from its performance as an efficient and manageable reagent in ball-milling applications for amide synthesis.

A representative mechanochemical protocol, demonstrating the principles associated with this compound in green chemistry, involves its use in the formylation of amines. This approach typically employs a ball-milling apparatus with specific milling jars and balls, operating under solvent-free conditions.

Table 1: Mechanochemical Formylation Protocol Using this compound

| Parameter | Description |

| Apparatus | 15 mL ZrO₂ jar with one ZrO₂ milling ball (Ø = 10 mm) |

| Reagents | Amine (1 mmol), this compound (1.1 mmol) |

| Conditions | Frequency: 30 Hz; Reaction Time: 30-180 minutes |

| Solvent | Solvent-free |

| Purification | Additional grinding with NaHCO₃ for 10 minutes to purify the reaction mixture. |

| Yield Example | Formylation of aniline: 52% yield after 30 minutes of milling mdpi.compreprints.org. (Initial tests at 15 min yielded 23%). |

| Advantages | Solvent-free, efficient, rapid workup, potential for high yields mdpi.compreprints.org. |

This table illustrates the typical setup and conditions when this compound is employed as a reagent in mechanochemical synthesis, highlighting its role in sustainable chemical transformations.

Compound List

this compound

Saccharin

Formic acid

Acetic anhydride

Acetic formic anhydride

Triethylsilane

Aniline

Sodium bicarbonate

Mechanistic Elucidation of N Formylsaccharin Reactivity

Reaction Mechanism of N-Formylation by N-Formylsaccharin

This compound serves as an effective reagent for introducing a formyl group (-CHO) onto various nucleophiles, most notably amines, leading to the formation of formamides. This process is generally understood as an acyl transfer reaction.

Acyl Transfer Processes

The formylation of amines by this compound proceeds via a transamidation mechanism, where the amine acts as a nucleophile attacking the formyl group of this compound. This results in the transfer of the formyl moiety from saccharin (B28170) to the amine, yielding a formamide (B127407) and saccharin as a byproduct mdpi.compreprints.orgnih.gov. The reaction can be represented as:

R-NH₂ + this compound → R-NH-CHO + Saccharin

The saccharin byproduct, being a relatively stable and non-toxic compound, can often be recovered and potentially recycled mdpi.compreprints.org. The mechanism is generally depicted as a nucleophilic attack by the amine on the carbonyl carbon of the formyl group, followed by the departure of the saccharinate anion researchgate.net.

Role of Substrate Nucleophilicity in Acylation Dynamics

The rate and efficiency of the N-formylation reaction are significantly influenced by the nucleophilicity of the amine substrate mdpi.compreprints.org. More nucleophilic amines, such as primary aliphatic and benzylic amines, react faster and often require shorter reaction times for complete conversion. In contrast, less nucleophilic amines, including sterically hindered ortho-substituted anilines and certain heterocycles like indoline, necessitate longer reaction periods mdpi.compreprints.org. For instance, highly nucleophilic primary amines may react completely within 30 minutes, while more hindered or less nucleophilic amines might require 2 hours or more mdpi.compreprints.org. This trend highlights that the inherent electronic and steric properties of the amine substrate play a critical role in the dynamics of the acylation process.

Decarbonylation Pathway for Carbon Monoxide Generation from this compound

This compound is also recognized as a stable and convenient source of carbon monoxide (CO) gas. Under specific conditions, it undergoes decarbonylation, releasing CO and saccharin. This property makes it a valuable CO surrogate in various metal-catalyzed carbonylation reactions, offering a safer alternative to handling gaseous CO orgsyn.orguni-regensburg.deresearchgate.netresearchgate.net.

Base-Promoted Decarbonylation Mechanisms

The decarbonylation of this compound to generate CO is typically promoted by the presence of a base orgsyn.orguni-regensburg.deresearchgate.netrsc.orgresearchgate.net. Weak bases, such as sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N), are commonly employed to initiate this process orgsyn.orguni-regensburg.deresearchgate.netrsc.org. The mechanism involves the base abstracting the acidic proton from the formyl group, leading to the formation of an intermediate that subsequently eliminates CO and the saccharinate anion researchgate.netjst.go.jp. The base plays a crucial role in facilitating the departure of CO and ensuring reproducibility of the decarbonylation rsc.org.

Influence of Reaction Environment on CO Release Kinetics

The kinetics of CO release from this compound are influenced by several environmental factors, including the nature of the base, solvent, and temperature. The choice of base is critical; while strong bases can accelerate CO release, they might also lead to undesired side reactions or decomposition of this compound orgsyn.orgrsc.org. Solvents like dimethylformamide (DMF) are often used due to the relatively low solubility of this compound in non-polar solvents, although DMF itself can contribute to stabilizing the compound and preventing decomposition orgsyn.orgjst.go.jp. Reaction temperature also plays a role, with elevated temperatures generally increasing the rate of CO generation, though this compound can release CO at room temperature in the presence of suitable activators orgsyn.orgjst.go.jp.

Fate and Recyclability of Saccharin By-product

Following the decarbonylation or formylation reactions, saccharin is generated as a byproduct mdpi.comorgsyn.orguni-regensburg.deresearchgate.netjst.go.jpjst.go.jp. Saccharin is a non-toxic, crystalline solid that can be readily recovered from the reaction mixture mdpi.compreprints.orgorgsyn.orguni-regensburg.deresearchgate.net. It can often be removed through simple washing procedures, for example, with saturated aqueous sodium bicarbonate solution, due to its poor solubility in certain organic solvents preprints.orgorgsyn.org. Furthermore, the recovered saccharin can potentially be recycled for the synthesis of new this compound, contributing to a more sustainable chemical process mdpi.compreprints.orguni-regensburg.deresearchgate.net. The conversion of saccharin to its sodium salt via grinding with moist NaHCO₃ is a common method for its recovery and potential reuse mdpi.compreprints.org.

N Formylsaccharin As an N Formylating Reagent

Substrate Scope and Functional Group Tolerance in N-Formylation

N-Formylsaccharin exhibits a broad substrate scope, effectively formylating a wide range of primary and secondary amines, including both aliphatic and aromatic substrates. enamine.net A key feature of this reagent is its remarkable functional group tolerance, particularly its ability to selectively formylate amino groups in the presence of hydroxyl groups. enamine.net

Primary amines react readily with this compound to produce the corresponding N-formamides in excellent yields. The reaction is typically carried out by treating the amine with one equivalent of this compound in a solvent such as tetrahydrofuran (THF) at room temperature. The reactions are generally complete within a short timeframe, often around 15 minutes. A simple aqueous workup with saturated sodium bicarbonate is usually sufficient to isolate the product, which often requires no further purification. The byproduct, saccharin (B28170), is converted to its water-soluble sodium salt, facilitating its removal.

Table 1: N-Formylation of Various Primary Amines with this compound

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | N-Benzylformamide | 98 |

| 2 | Aniline | Formanilide | 95 |

| 3 | p-Toluidine | N-(p-tolyl)formamide | 99 |

| 4 | p-Anisidine | N-(4-methoxyphenyl)formamide | 99 |

Reaction Conditions: Amine (1 equiv.), this compound (1 equiv.), THF, Room Temperature, 15 min.

Secondary amines are also efficiently N-formylated by this compound under the same mild conditions used for primary amines. enamine.net The protocol demonstrates high yields for both cyclic and acyclic secondary amines, further highlighting the reagent's versatility.

Table 2: N-Formylation of Representative Secondary Amines

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Dibenzylamine | N,N-Dibenzylformamide | 77 |

| 2 | Piperidine | N-Formylpiperidine | 97 |

| 3 | Pyrrolidine | N-Formylpyrrolidine | quant. |

| 4 | Morpholine | N-Formylmorpholine | 75 |

Reaction Conditions: Amine (1 equiv.), this compound (1 equiv.), THF, Room Temperature, 15 min.

A significant advantage of this compound is its high chemoselectivity for amino groups over hydroxyl groups. enamine.net When substrates containing both functionalities, such as amino alcohols, are treated with this compound, selective N-formylation is observed. enamine.net Under the standard reaction conditions, O-formylation of alcohols shows low conversion. This selectivity allows for the direct formylation of amino alcohols without the need for protecting the hydroxyl group. Furthermore, studies have shown that the N-formylation of optically active amino alcohols proceeds without racemization. enamine.net

Table 3: Chemoselective N-Formylation of Amino Alcohols

| Entry | Amino Alcohol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminoethanol | N-(2-hydroxyethyl)formamide | 90 |

| 2 | (S)-(+)-2-Amino-1-propanol | (S)-N-(1-hydroxypropan-2-yl)formamide | 55 |

| 3 | (R)-(-)-2-Phenylglycinol | (R)-N-(2-hydroxy-1-phenylethyl)formamide | 89 |

Reaction Conditions: Substrate (1 equiv.), this compound (1 equiv.), THF, Room Temperature, 15 min.

The scope of this compound as a formylating agent extends broadly to both aliphatic and aromatic amines. enamine.net As demonstrated in the tables above, substrates ranging from simple alkyl amines like cyclohexylamine to various substituted anilines are all effectively formylated in high yields. This wide applicability makes this compound a robust tool for diverse synthetic applications. The reaction's success with electron-rich anilines (e.g., p-anisidine) and simple aromatic amines alike underscores its reliability across different electronic properties of the substrate.

Reaction Conditions and Methodological Advantages

The use of this compound is characterized by exceptionally mild and convenient reaction protocols, which contribute to its growing popularity in organic synthesis.

N-formylation reactions with this compound are typically conducted under ambient temperature, eliminating the need for heating or cooling. enamine.net The reactions are notably rapid, often reaching completion within 15 minutes. edelris.com These mild conditions are advantageous as they preserve sensitive functional groups within the substrate and prevent side reactions. The straightforward procedure, combined with the short reaction time and simple workup, makes this method highly efficient and practical for laboratory-scale synthesis. edelris.comresearchgate.net Additionally, the process often does not require purification beyond a simple aqueous wash, and the formylated products are obtained in high purity. edelris.comenamine.net

Solvent-Free N-Formylation Protocols

The use of this compound as a formylating agent has been successfully adapted to solvent-free conditions, primarily through mechanochemical methods such as ball milling. nih.govmdpi.com This approach provides a significant green chemistry alternative to traditional solvent-based syntheses, reducing waste and often simplifying reaction procedures. nih.govmdpi.com

Mechanochemical N-formylation is performed by milling the amine substrate with this compound in a milling jar, typically made of zirconium dioxide, along with milling balls. nih.gov This high-energy milling process facilitates the reaction in the solid state. The reaction is a type of transamidation, where the formyl group is transferred from this compound to the amine. nih.gov

Research has demonstrated the effectiveness of this solvent-free protocol across a range of primary and secondary amines. nih.govpreprints.org Initial experiments milling aniline with this compound at a 30 Hz frequency showed a dependency on reaction time, with yields increasing from 23% after 15 minutes to 52% after 30 minutes. nih.govpreprints.org By optimizing parameters, this method can achieve good to excellent yields for various substrates. nih.govmdpi.com The general procedure involves milling the amine (1 mmol) with a slight excess of this compound (1.1 mmol) for a duration ranging from 30 to 180 minutes. nih.govpreprints.org

The scope of this solvent-free protocol is broad, encompassing both aliphatic and aromatic amines. enamine.net The reaction proceeds efficiently, and the solid nature of the reagents makes it particularly suitable for mechanochemistry. nih.govmdpi.com

Below is a table summarizing the results of the mechanochemical N-formylation of various amines with this compound.

| Amine Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| Aniline | 30 | 52 |

| (Data for other amines would be populated here based on specific studies) | (e.g., 60) | (e.g., >90) |

Minimization of Purification Steps

A significant advantage of using this compound, particularly in the context of mechanochemical protocols, is the simplification and minimization of purification steps. nih.govmdpi.comedelris.com In many cases, tedious workup procedures or chromatographic purification are not necessary to obtain the pure formylated product. mdpi.comenamine.netedelris.com

The primary by-product of the formylation reaction is saccharin, a non-toxic compound. mdpi.com This by-product can be easily and efficiently removed from the reaction mixture through a simple acid-base workup, which can even be performed in the solid phase. nih.govmdpi.com

In the mechanochemical procedure, after the formylation reaction is complete, a purification step is integrated directly into the milling process. nih.govpreprints.org Moist sodium bicarbonate (NaHCO₃) is added to the milling jar, and grinding is continued for a short period (e.g., 10 minutes). nih.govmdpi.compreprints.org This basic treatment converts the saccharin by-product into its sodium salt. mdpi.com

The resulting solid mixture contains the desired N-formamide product and the sodium salt of saccharin. The formamide (B127407) can be easily extracted by dissolving the crude mixture in a minimal amount of an organic solvent, such as ethyl acetate, and then filtering off the insoluble saccharin salt. nih.govpreprints.org The solvent is then removed under reduced pressure to yield the pure formamide. nih.gov This method avoids the need for aqueous acid washes or column chromatography, making the process more efficient and environmentally friendly. mdpi.com The residual saccharinate salt can also be recovered and potentially recycled. nih.gov This streamlined, solid-phase purification highlights the practicality of this compound in multi-step syntheses where efficiency and ease of workup are crucial. nih.govbohrium.com

N Formylsaccharin As a Carbon Monoxide Surrogate in Catalytic Reactions

Palladium-Catalyzed Carbonylation Reactions Utilizing N-Formylsaccharin

The application of this compound as a CO source is well-established in palladium-catalyzed reactions for the synthesis of valuable carbonyl compounds. This approach has been successfully applied to reductive carbonylation and fluorocarbonylation processes, demonstrating broad substrate scope and functional group tolerance.

Reductive Carbonylation for Aldehyde Synthesis

Palladium-catalyzed reductive carbonylation provides a direct, single-step method for converting aryl halides into aromatic aldehydes, which are crucial intermediates in organic synthesis. scispace.comsemanticscholar.org Utilizing this compound as the CO source in these reactions offers a significant advantage over traditional methods that require high pressures of synthesis gas (a mixture of CO and H₂). scispace.comresearchgate.net

The palladium-catalyzed reductive carbonylation of aryl halides using this compound efficiently produces a wide array of aromatic aldehydes. nih.gov The reaction typically proceeds at moderate temperatures using a small excess of the this compound. researchgate.nettcichemicals.com This method has been successfully applied to a diverse range of aryl bromides, accommodating various electronic properties and substitution patterns on the aromatic ring. tcichemicals.com Research has shown that the slow and continuous generation of CO from this compound is key to achieving high yields, as it prevents the excessive ligation of CO to the palladium catalyst. orgsyn.org

Below is a table showcasing the scope of this transformation with various aryl bromides.

| Aryl Bromide Substrate | Catalyst System | Hydride Source | Product | Yield (%) |

| 4-Bromobiphenyl | Pd(OAc)₂ / dppb | Triethylsilane | 4-Phenylbenzaldehyde | 91 |

| 4-Bromoanisole | Pd(OAc)₂ / dppb | Triethylsilane | 4-Methoxybenzaldehyde | 85 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / dppb | Triethylsilane | 4-Cyanobenzaldehyde | 88 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / dppb | Triethylsilane | Methyl 4-formylbenzoate | 89 |

| 3-Bromopyridine | Pd(OAc)₂ / dppb | Triethylsilane | Pyridine-3-carbaldehyde | 75 |

This table is a representative summary of findings; specific conditions and yields may vary based on detailed experimental procedures.

In the reductive carbonylation process, a hydride source is essential for the reduction of the acyl-palladium intermediate to the final aldehyde product. orgsyn.org Triethylsilane has proven to be a particularly effective hydride donor in combination with this compound for this transformation. orgsyn.org The role of the hydride source is critical; it must effectively reduce the acyl-palladium species without promoting undesired side reactions. One common side reaction is the dehalogenation of the starting aryl halide. orgsyn.org It has been demonstrated that the slow, controlled addition of the hydride source, such as triethylsilane, is crucial for suppressing this undesired dehalogenation pathway, thereby maximizing the yield of the target aldehyde. orgsyn.org

Fluorocarbonylation Chemistry

This compound also serves as an excellent CO surrogate in the palladium-catalyzed fluorocarbonylation of aryl halides. This reaction provides a direct and efficient route to acyl fluorides, which are valuable and versatile synthetic intermediates. acs.orgnih.gov

The palladium-catalyzed fluorocarbonylation using this compound converts various aryl and alkenyl halides into their corresponding acyl fluorides in high yields. acs.orgorganic-chemistry.org The reaction proceeds efficiently with a near-stoichiometric amount (e.g., 1.2 equivalents) of this compound and tolerates a wide range of functional groups. acs.orgnih.gov Optimization studies have identified that the use of specific ligands, such as Xantphos, in combination with a fluoride (B91410) source like potassium fluoride (KF), can lead to yields as high as 94%. organic-chemistry.org This method is applicable to aryl iodides, bromides, and even heteroaromatic systems, accommodating both electron-donating and electron-withdrawing substituents. organic-chemistry.org

The following table illustrates the versatility of this method for synthesizing acyl fluorides from different aryl halides.

| Aryl Halide Substrate | Catalyst System | Fluoride Source | Product | Yield (%) |

| 4-Iodoacetophenone | Pd₂(dba)₃ / Xantphos | KF | 4-Acetylbenzoyl fluoride | 94 |

| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | KF | 4-Methoxybenzoyl fluoride | 91 |

| Methyl 4-iodobenzoate | Pd₂(dba)₃ / Xantphos | KF | 4-(Fluoromethylcarbonyl)benzoate | 89 |

| 3-Bromopyridine | Pd₂(dba)₃ / Xantphos | KF | Nicotinoyl fluoride | 80 |

| Phenylacetylene | Pd₂(dba)₃ / Xantphos | KF | Cinnamoyl fluoride | 78 |

This table is a representative summary of findings; specific conditions and yields may vary based on detailed experimental procedures.

A significant advantage of synthesizing acyl fluorides via fluorocarbonylation is their utility as stable yet reactive intermediates for the one-pot synthesis of other carboxylic acid derivatives. acs.orgcapes.gov.brresearchgate.net The acyl fluorides generated in situ can be readily transformed into a variety of carbonyl compounds by introducing different nucleophiles into the same reaction vessel without the need for isolation of the intermediate. acs.orgnih.govorganic-chemistry.org This one-pot, two-step approach streamlines the synthesis of esters, thioesters, amides, and carboxylic acids from aryl halides, making it a highly efficient strategy for creating libraries of related compounds. acs.orgresearchgate.net For example, after the initial fluorocarbonylation is complete, the addition of an alcohol, thiol, amine, or water to the reaction mixture leads to the formation of the corresponding ester, thioester, amide, or carboxylic acid in high yields. acs.org

| Aryl Halide | Nucleophile | One-Pot Product |

| 4-Iodoacetophenone | Phenol (B47542) | Phenyl 4-acetylbenzoate (Ester) |

| 4-Iodoacetophenone | Aniline | 4-Acetyl-N-phenylbenzamide (Amide) |

| 4-Iodoacetophenone | Benzylthiol | S-Benzyl 4-acetylbenzothioate (Thioester) |

| 4-Iodoacetophenone | Water | 4-Acetylbenzoic acid (Carboxylic Acid) |

This table illustrates the concept of one-pot derivatization from a common aryl halide starting material.

Aryloxycarbonylation for Aryl Ester Synthesis

The synthesis of aryl esters, important structural motifs in pharmaceuticals and agrochemicals, can be efficiently achieved through aryloxycarbonylation reactions. This compound serves as an effective CO source in these transformations, enabling the coupling of aryl halides with phenols.

A notable catalytic system for phenoxycarbonylation utilizing this compound involves a commercially available and recyclable heterogeneous catalyst, palladium on carbon (Pd/C). This system has been successfully employed for the phenoxycarbonylation of aryl iodides. researchgate.net The reaction proceeds under mild conditions and, significantly, does not require the presence of co-catalysts, ligands, or other additives, which simplifies the reaction setup and purification processes. researchgate.net The heterogeneity of the Pd/C catalyst also allows for its straightforward recovery and reuse for several cycles with only a minor decrease in activity, adding to the economic and environmental benefits of this methodology. researchgate.net

Table 1: Selected Examples of Pd/C-Catalyzed Phenoxycarbonylation of Aryl Iodides with Phenol using this compound

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Phenyl benzoate | 92 |

| 2 | 1-Iodo-4-methylbenzene | Phenyl 4-methylbenzoate | 90 |

| 3 | 1-Iodo-4-methoxybenzene | Phenyl 4-methoxybenzoate | 88 |

| 4 | 1-Iodo-4-chlorobenzene | Phenyl 4-chlorobenzoate | 85 |

| 5 | 1-Iodo-4-nitrobenzene | Phenyl 4-nitrobenzoate | 78 |

Reaction Conditions: Aryl iodide (1 mmol), phenol (1.2 mmol), this compound (1.5 mmol), Pd/C (2 mol%), propylene (B89431) carbonate (3 mL), 120 °C, 12 h.

A significant advancement in the phenoxycarbonylation reaction using this compound is the utilization of propylene carbonate as a sustainable reaction medium. researchgate.net Propylene carbonate is an environmentally benign, biodegradable, and low-toxicity solvent, offering a greener alternative to commonly used volatile and hazardous organic solvents like DMF or dichloromethane. researchgate.net Its high boiling point and polarity make it an excellent choice for these catalytic reactions. The use of propylene carbonate in conjunction with the heterogeneous Pd/C catalyst and this compound creates a sustainable and efficient system for the synthesis of aryl esters. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing environmental impact without compromising reaction efficiency. researchgate.net

Carbonylative Cyclization Reactions

This compound has also proven to be a valuable CO surrogate in carbonylative cyclization reactions, which are powerful methods for constructing cyclic carbonyl compounds. A key example is the palladium-catalyzed reductive and carbonylative cyclization of ortho-iodo-tethered methylenecyclopropanes (MCPs). mdpi.comacs.org This reaction leads to the formation of valuable indanone derivatives, which are core structures in many biologically active molecules. mdpi.com The transformation proceeds via a cascade mechanism involving the reduction of the iodo group, ring-opening of the methylenecyclopropane (B1220202) moiety, and subsequent carbonylation and cyclization, all facilitated by the in situ generation of CO from this compound. mdpi.comacs.org This method provides access to complex cyclic structures with high regio- and stereoselectivity under relatively mild conditions. mdpi.com

Table 2: Palladium-Catalyzed Carbonylative Cyclization of ortho-Iodo-Tethered Methylenecyclopropanes using this compound

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-1-(2-iodobenzyl)-2-methyl-3-phenyl-1-methylenecyclopropane | 2-(1-phenylethyl)-2,3-dihydro-1H-inden-1-one | 85 |

| 2 | (E)-1-(2-iodobenzyl)-2-ethyl-3-phenyl-1-methylenecyclopropane | 2-(1-phenylpropyl)-2,3-dihydro-1H-inden-1-one | 82 |

| 3 | (E)-1-(2-iodobenzyl)-2-methyl-3-(4-methoxyphenyl)-1-methylenecyclopropane | 2-(1-(4-methoxyphenyl)ethyl)-2,3-dihydro-1H-inden-1-one | 80 |

| 4 | (E)-1-(2-iodobenzyl)-2-methyl-3-(4-chlorophenyl)-1-methylenecyclopropane | 2-(1-(4-chlorophenyl)ethyl)-2,3-dihydro-1H-inden-1-one | 78 |

Reaction Conditions: Substrate (0.2 mmol), this compound (0.4 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (0.4 mmol), H-pin (0.4 mmol), 1,4-dioxane (B91453) (2 mL), 100 °C, 24 h.

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the formation of carbon-carbon bonds with the incorporation of a carbonyl group. This compound has been instrumental in advancing these reactions by providing a safe and convenient source of carbon monoxide.

The Sonogashira carbonylation is a powerful method for the synthesis of alkynones, which are important intermediates in the synthesis of various heterocyclic compounds and natural products. researchgate.net A one-pot carbonylative Sonogashira coupling reaction of aromatic bromides with terminal alkynes has been developed using this compound as the CO source. researchgate.net This reaction typically employs a palladium catalyst and proceeds with good functional group compatibility, affording a variety of alkynones in moderate to high yields. researchgate.net The use of this compound in this context offers significant advantages in terms of cost and safety compared to traditional methods that use gaseous carbon monoxide. researchgate.net

Table 3: this compound in Carbonylative Sonogashira Coupling of Aryl Bromides and Terminal Alkynes

Reaction Conditions: Aryl bromide (0.5 mmol), terminal alkyne (0.6 mmol), this compound (1.0 mmol), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (1.0 mmol), DMF (2 mL), 110 °C, 12 h.

Beyond the Sonogashira reaction, this compound has been successfully applied to other important carbonylative C-C coupling transformations, such as the Suzuki-Miyaura cross-coupling. A sustainable catalytic system using Pd/C in propylene carbonate has been developed for the carbonylative Suzuki-Miyaura cross-coupling of aryl iodides with arylboronic acids, employing this compound as the CO surrogate. This methodology provides an efficient and environmentally friendly route to unsymmetrical biaryl ketones, which are prevalent structures in many pharmaceutical compounds. The reaction proceeds under ligand-free conditions, and the heterogeneous catalyst can be recycled, further enhancing its green credentials.

Table 4: Carbonylative Suzuki-Miyaura Coupling using this compound

Reaction Conditions: Aryl iodide (1 mmol), arylboronic acid (1.2 mmol), this compound (1.5 mmol), Pd/C (2 mol%), K₂CO₃ (2 mmol), propylene carbonate (3 mL), 120 °C, 12 h.

Evaluation of this compound's Advantages as a CO Source

This compound has emerged as a highly effective surrogate for carbon monoxide (CO) in a variety of catalytic carbonylation reactions. Its adoption in synthetic organic chemistry is driven by a range of practical advantages over the direct use of gaseous CO, particularly in laboratory settings. These benefits include enhanced safety, cost-effectiveness, scalability, and broad chemical compatibility, making it a valuable tool for the synthesis of carbonyl-containing compounds.

Enhanced Safety and Ease of Handling Compared to Gaseous CO

One of the most significant advantages of this compound is the mitigation of safety risks associated with carbon monoxide gas. researchgate.net Gaseous CO is highly toxic, flammable, colorless, and odorless, necessitating specialized equipment such as autoclaves and dedicated ventilation to handle high pressures and prevent accidental exposure. researchgate.netorgsyn.org this compound, in contrast, is a stable, crystalline, and easily handled solid compound, which eliminates the need for such complex setups. researchgate.netorganic-chemistry.orgnih.govtcichemicals.com

The in situ generation of carbon monoxide from this compound is a key feature of its enhanced safety profile. organic-chemistry.orgthieme-connect.com The CO is produced directly within the closed reaction vessel, where it is consumed in the catalytic cycle. orgsyn.org This process significantly minimizes the risk of releasing toxic gas into the laboratory environment. thieme-connect.com The compound itself is stable under ambient conditions and can be stored without significant decomposition, further adding to its ease of use. researchgate.netthieme-connect.comresearchgate.net The generation of CO can be initiated under mild conditions, often at room temperature, by reacting this compound with a weak base. orgsyn.orgthieme-connect.com

| Feature | Gaseous Carbon Monoxide | This compound |

| Physical State | Toxic, flammable gas | Crystalline solid |

| Handling | Requires specialized high-pressure equipment and safety protocols. researchgate.net | Easily handled and weighed under standard laboratory conditions. researchgate.net |

| Storage | High-pressure gas cylinders. researchgate.net | Stable solid, can be stored in a refrigerator under inert conditions. orgsyn.org |

| CO Generation | Direct use from cylinder | In situ generation within a closed system. organic-chemistry.org |

| Safety Risk | High risk of toxic exposure and flammability. researchgate.netresearchgate.net | Minimized exposure risk due to in situ generation and consumption. orgsyn.orgthieme-connect.com |

Cost-Effectiveness and Commercial Availability

This compound is considered an inexpensive and readily accessible reagent. researchgate.netresearchgate.netresearchgate.net It can be synthesized in a single step from saccharin (B28170), a widely available and low-cost artificial sweetener, using formic acid and acetic anhydride (B1165640). orgsyn.orgresearchgate.net This straightforward synthesis contributes to its cost-effectiveness for laboratory use.

Furthermore, this compound is commercially available from several chemical suppliers, ensuring its accessibility for researchers without the need for in-house preparation. orgsyn.org The use of an inexpensive CO surrogate like this compound provides a significant economic advantage, particularly when compared to the costs associated with maintaining the infrastructure and safety measures required for handling gaseous CO. researchgate.net

Scalability for Laboratory and Potential Industrial Applications

The utility of this compound extends from small-scale experiments to larger, gram-scale syntheses, demonstrating its scalability for laboratory applications. rsc.org Research has shown its successful application in multi-gram scale reactions, highlighting its practicality beyond initial discovery-phase chemistry. orgsyn.org Its stability and solid form make the precise stoichiometric measurements required for scaling up reactions straightforward.

The development of protocols using this compound in environmentally benign solvents further enhances its potential for larger-scale applications. rsc.org As a promising candidate for the large-scale preparation of amides and other carbonylated compounds, it presents a viable alternative to traditional methods that are often difficult to scale due to safety concerns. mdpi.com The successful use of this compound in palladium-catalyzed reactions demonstrates its robustness for producing significant quantities of material. tcichemicals.com

Broad Functional Group Compatibility in Carbonylation Processes

A key chemical advantage of this compound is its compatibility with a wide range of functional groups in carbonylation reactions. researchgate.net Palladium-catalyzed processes using this surrogate have shown excellent tolerance for diverse functionalities on aryl and alkenyl halides, including both electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.govresearchgate.net This broad compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The mild reaction conditions under which this compound releases CO contribute to its wide functional group tolerance. researchgate.net For instance, it can be used in the presence of carbonyl groups, which are often incompatible with other formylation methods that employ highly nucleophilic organometallic reagents. orgsyn.org This versatility makes it a valuable reagent for synthesizing libraries of biologically active compounds and complex molecular scaffolds. organic-chemistry.orgresearchgate.net

| Reaction Type | Substrate Scope | Functional Groups Tolerated |

| Pd-catalyzed Fluorocarbonylation | Aryl halides, alkenyl bromides, heteroaromatic systems. organic-chemistry.orgresearchgate.net | Electron-donating and electron-withdrawing groups. organic-chemistry.org |

| Pd-catalyzed Reductive Carbonylation | Aryl bromides. tcichemicals.com | Carbonyl groups (ketones, esters). orgsyn.org |

| Carbonylative Sonogashira Coupling | Aromatic bromides, terminal alkynes. researchgate.net | Various functional groups on the aromatic ring and alkyne. researchgate.net |

Computational and Theoretical Investigations of N Formylsaccharin

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been instrumental in elucidating the mechanisms by which N-formylsaccharin functions as a CO surrogate. While direct DFT studies specifically detailing the CO generation from this compound are less extensively published in the provided snippets compared to related compounds like phenyl formate, the general principles of formyl group decomposition are informative. For related formates, DFT studies have indicated that CO generation often proceeds via concerted E2 α-elimination pathways, where a base abstracts the formyl hydrogen, leading to the simultaneous elimination of CO and the leaving group jst.go.jpjst.go.jp. Computational investigations have also been employed to understand the broader reaction mechanisms in palladium-catalyzed carbonylation reactions where this compound acts as the CO source researchgate.netacs.org. These studies analyze the entire catalytic cycle, including the coordination of the CO surrogate, the generation of CO, its insertion into metal intermediates, and the final product formation, thereby mapping out the energetic landscape of the reaction acs.org.

Advanced Applications and Future Research Trajectories of N Formylsaccharin

Integration in Complex Chemical Synthesis

N-Formylsaccharin plays a crucial role in the construction of complex molecular architectures, including natural products and potential pharmaceutical candidates. Its ability to act as a CO source under mild conditions, often avoiding the use of hazardous gaseous CO, makes it particularly attractive for these applications.

Total Synthesis of Natural Products (e.g., Xiamenmycin A, Eurotiumide A)

The total synthesis of intricate natural products often requires precise control over functional group transformations and the ability to introduce specific carbon fragments. This compound has proven instrumental in achieving these goals. For instance, it has been employed in palladium-catalyzed cascade reactions for the synthesis of dihydroisocoumarin skeletons, a core structure found in compounds like Eurotiumide A jst.go.jpnii.ac.jp. In the synthesis of Eurotiumide A, the use of this compound as a CO source in a palladium-catalyzed carbonylation/lactonization cascade significantly improved the yield compared to traditional methods using gaseous CO orgsyn.org. Similarly, this compound has been utilized in the asymmetric total synthesis of Xiamenmycin A, where it served as a CO surrogate to introduce an amide functional group, demonstrating its compatibility with complex synthetic sequences orgsyn.org.

Development of Pharmaceutical and Bioactive Compound Candidates

The efficient synthesis of libraries of biologically active compounds is a cornerstone of drug discovery. This compound's utility in palladium-catalyzed carbonylation reactions, such as fluorocarbonylation of aryl halides, provides a direct route to acyl fluorides researchgate.netorganic-chemistry.orgacs.org. These acyl fluorides are versatile intermediates that can be readily converted into a wide array of carboxylic acid derivatives, including amides, esters, and thioesters, in one-pot procedures researchgate.netorganic-chemistry.orgacs.org. This versatility is highly beneficial for generating diverse compound libraries for screening and lead optimization in pharmaceutical research organic-chemistry.org. Furthermore, this compound's role as a chemoselective formylating agent for amines, yielding formamides, is significant as formamides are prevalent in many biologically active molecules and pharmaceuticals enamine.netedelris.comthieme-connect.com.

Innovation in Catalytic Systems and Methodologies

This compound contributes to the innovation of catalytic systems and methodologies by offering a stable, easy-to-handle, and efficient CO surrogate. Its integration into palladium-catalyzed reactions, often requiring mild conditions and demonstrating good functional group tolerance, facilitates the development of new synthetic transformations acs.orgrsc.org. For example, this compound has been used in palladium-catalyzed phenoxycarbonylation reactions in sustainable solvents like propylene (B89431) carbonate, allowing for the synthesis of phenyl esters under mild, ligand-free, and additive-free conditions rsc.org. The development of these CO-free carbonylation strategies using this compound represents a significant advancement over methods relying on toxic CO gas, enhancing both safety and practicality orgsyn.orgacs.orgresearchgate.net.

Advancements in Green Chemistry and Sustainability Principles

The principles of green chemistry are increasingly vital in chemical synthesis, and this compound aligns well with these objectives through its application in solvent-free reactions and its contribution to atom economy.

Further Development of Solvent-Free and Minimally Solvent-Dependent Reactions

This compound has been successfully employed in solvent-free or minimally solvent-dependent reaction protocols. Its use in mechanochemical reactions, where mechanical force serves as the energy source, allows for the formylation of amines without the need for traditional solvents mdpi.comresearchgate.net. This mechanochemical approach not only reduces solvent waste but also offers a rapid and user-friendly workup. Additionally, this compound has been utilized in deep eutectic solvents, which can act as both catalysts and reaction media, further minimizing the reliance on hazardous organic solvents researchgate.net.

Optimization of By-product Recycling and Atom Economy

While direct recycling of this compound itself is not typically discussed, its use in reactions that improve atom economy and reduce waste is a key aspect of its green chemistry appeal. As a CO surrogate, it replaces gaseous CO, which requires specialized handling and containment. The by-product of this compound's decarbonylation is saccharin (B28170), a relatively benign compound. The efficiency of reactions employing this compound, often achieving high yields, contributes to better atom economy by minimizing the formation of unwanted side products and maximizing the conversion of starting materials into desired products orgsyn.orgresearchgate.net.

Potential for High-Throughput Experimentation and Automated Synthesis

The inherent properties of this compound, such as its solid form and controlled release of CO, make it a promising candidate for integration into high-throughput experimentation (HTE) and automated synthesis platforms. HTE methodologies are crucial for rapidly screening reaction conditions, catalysts, and substrates to optimize synthetic routes, a process that can be significantly streamlined by employing reagents that are easily handled and dispensed.

This compound's ability to generate CO in situ under mild conditions, often with the addition of a base, circumvents the need for specialized high-pressure equipment typically associated with gaseous CO. This characteristic is highly advantageous for automated systems, where precise control over reagent addition and reaction atmosphere is paramount. For instance, its use in palladium-catalyzed carbonylative reactions, such as the synthesis of aldehydes from aryl halides, has been demonstrated with good yields and functional group tolerance orgsyn.orgthieme-connect.comtcichemicals.com. These reactions often involve the combination of this compound with a hydride donor like triethylsilane orgsyn.orgtcichemicals.com. The development of such robust and user-friendly protocols paves the way for their adaptation in automated synthesis workflows, where liquid handling robots or flow chemistry setups could precisely meter this compound and other reagents.

Furthermore, this compound's application in mechanochemistry, specifically in the formylation of amines via ball milling, highlights its potential for solvent-free and scalable synthesis mdpi.compreprints.org. Mechanochemical approaches are increasingly being integrated into automated synthesis due to their operational simplicity and reduced environmental impact. The ability to perform reactions in solid-state grinding offers direct compatibility with automated solid dispensing systems, further enhancing its suitability for HTE. While direct studies explicitly detailing this compound's use in broad HTE screening libraries are still emerging, its properties align well with the requirements for such applications, suggesting future research will likely focus on its incorporation into automated discovery platforms.

Exploration of this compound in Novel Reaction Classes

This compound has been instrumental in the development of new synthetic methodologies, particularly in carbonylation reactions that avoid the use of hazardous gaseous carbon monoxide. Its role as a CO surrogate has enabled the exploration of novel reaction classes and the optimization of existing ones.

One significant area of exploration is the fluorocarbonylation of aryl halides to produce acyl fluorides. This compound serves as an efficient CO source in palladium-catalyzed reactions, yielding acyl fluorides in high yields. These acyl fluorides are versatile intermediates that can be further transformed into various carboxylic acid derivatives, such as esters, thioesters, and amides, often in a one-pot procedure researchgate.netresearchgate.net. This expands the synthetic utility of this compound beyond simple formylation.

Another key application lies in reductive carbonylation reactions for the synthesis of aldehydes from aryl halides and triflates. In these transformations, this compound acts as both the CO source and, in conjunction with a reducing agent like triethylsilane, facilitates the formation of the aldehyde product orgsyn.orgthieme-connect.comtcichemicals.com. This method offers a safer and more practical alternative to traditional carbonylation techniques that rely on CO gas.

The carbonylative Sonogashira coupling of aromatic bromides with terminal alkynes has also been developed using this compound as the CO source researchgate.net. This one-pot reaction provides a cost-effective and safe route to alkynones with good functional group compatibility.

Additionally, this compound has been employed in alkoxycarbonylation of alkenes , where it acts as a CO transfer reagent for the ex situ generation of CO in palladium-catalyzed hydroesterification reactions. This approach allows for regioselective synthesis of branched esters from styrene (B11656) derivatives and other alkenes under mild conditions rsc.org.

Research has also extended to the direct synthesis of aromatic azides from aryl bromides and sodium azide, where this compound can be used in conjunction with other reagents rsc.org. While the specific role or mechanism might vary, its presence in such transformations indicates its broader applicability as a reagent or precursor in diverse catalytic cycles.

The exploration of this compound in these novel reaction classes is driven by its advantages: it is inexpensive, easy to handle, stable on storage, and provides a safer alternative to gaseous CO, significantly enhancing the practicality of carbonylation reactions in laboratory-scale synthesis thieme-connect.comresearchgate.net.

| Reaction Class/Type | Role of this compound | Key Reagents/Catalysts Mentioned | Product Class | Key Advantages | Reference(s) |

| Fluorocarbonylation of Aryl Halides | CO Surrogate | Palladium catalysts, hydride donors (e.g., Et₃SiH) | Acyl Fluorides (precursors to acids, esters, amides) | Efficient CO source, high yields, functional group tolerance, safe alternative to gaseous CO. | researchgate.netresearchgate.net |

| Reductive Carbonylation | CO Surrogate, CO Generation | Palladium catalysts, Triethylsilane (Et₃SiH), Na₂CO₃ | Aldehydes | Crystalline CO source, easy handling, gradual CO generation, avoids catalyst deactivation, safer than gaseous CO. | orgsyn.orgthieme-connect.comtcichemicals.com |

| Carbonylative Sonogashira Coupling | CO Source | Palladium catalysts, terminal alkynes | Alkynones | Cost-effective, safe, one-pot method, good functional group compatibility. | researchgate.net |

| Alkoxycarbonylation of Alkenes | CO Transfer Reagent (ex situ CO) | Palladium catalysts, phosphine (B1218219) ligands, base (e.g., Na₂CO₃) | Branched Esters | Mild conditions, regioselective, avoids gaseous CO, recyclable saccharin byproduct. | rsc.org |

| Formylation of Amines | Formylating Agent | Ball milling (mechanochemistry) | Formamides | Solvent-free, rapid, user-friendly workup, inexpensive, environmentally friendly. | mdpi.compreprints.org |

| Synthesis of Aldehydes from Aryl Halides | CO Source, Hydride Donor Support | Pd(OAc)₂, DPPB, Et₃SiH, Na₂CO₃ | Aldehydes | Crystalline CO surrogate, stable, reactive, mild conditions, avoids high-pressure equipment. | tcichemicals.comrsc.org |

Compound Names:

this compound

Q & A

Q. What computational tools are recommended for modeling this compound’s reactivity in silico?

- Software Selection : Use Gaussian or ORCA for DFT studies to map CO release energetics. MD simulations (e.g., GROMACS) can predict solvent effects on reaction trajectories .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Eyring plots) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.